molecular formula C6H9NO B15249211 rel-(1R,4S)-7-Azabicyclo[2.2.1]heptan-2-one

rel-(1R,4S)-7-Azabicyclo[2.2.1]heptan-2-one

Cat. No.: B15249211
M. Wt: 111.14 g/mol
InChI Key: CUBPQKUZGAMMBP-CRCLSJGQSA-N
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Description

rel-(1R,4S)-7-Azabicyclo[2.2.1]heptan-2-one: is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system. This compound is known for its rigidity and stability, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

rel-(1R,4S)-7-Azabicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

rel-(1R,4S)-7-Azabicyclo[2.2.1]heptan-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rel-(1R,4S)-7-Azabicyclo[2.2.1]heptan-2-one is unique due to its specific stereochemistry and the presence of a nitrogen atom within the ring system. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

(1R,4S)-7-azabicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C6H9NO/c8-6-3-4-1-2-5(6)7-4/h4-5,7H,1-3H2/t4-,5+/m0/s1

InChI Key

CUBPQKUZGAMMBP-CRCLSJGQSA-N

Isomeric SMILES

C1C[C@@H]2C(=O)C[C@H]1N2

Canonical SMILES

C1CC2C(=O)CC1N2

Origin of Product

United States

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